(2-(3-(Dimethylamino)propoxy)-4-hydroxy-3,5-diiodophenyl)(2-ethylbenzofuran-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2-(3-(Dimethylamino)propoxy)-4-hydroxy-3,5-diiodophenyl)(2-ethylbenzofuran-3-yl)methanone is a complex organic molecule that features both benzofuran and phenyl groups. This compound is notable for its potential biological activities, which include anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3-(Dimethylamino)propoxy)-4-hydroxy-3,5-diiodophenyl)(2-ethylbenzofuran-3-yl)methanone typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be constructed via a free radical cyclization cascade, which is an efficient method for synthesizing polycyclic benzofuran compounds.
Introduction of the Phenyl Group: The phenyl group with hydroxyl and iodine substituents can be introduced through electrophilic aromatic substitution reactions.
Coupling Reactions: The final step involves coupling the benzofuran and phenyl groups using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reactions. Photochemical methods and metal complex catalysis are often employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(2-(3-(Dimethylamino)propoxy)-4-hydroxy-3,5-diiodophenyl)(2-ethylbenzofuran-3-yl)methanone: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the iodine atoms or to modify the benzofuran ring.
Substitution: Halogen atoms (iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce deiodinated derivatives .
Scientific Research Applications
(2-(3-(Dimethylamino)propoxy)-4-hydroxy-3,5-diiodophenyl)(2-ethylbenzofuran-3-yl)methanone: has several scientific research applications:
Mechanism of Action
The mechanism of action of (2-(3-(Dimethylamino)propoxy)-4-hydroxy-3,5-diiodophenyl)(2-ethylbenzofuran-3-yl)methanone involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like psoralen and angelicin, which also contain benzofuran rings, exhibit similar biological activities.
Quinoline Derivatives: Compounds such as quinoline-2,4-diones share similar structural features and biological activities.
Uniqueness
(2-(3-(Dimethylamino)propoxy)-4-hydroxy-3,5-diiodophenyl)(2-ethylbenzofuran-3-yl)methanone:
Biological Activity
The compound (2-(3-(Dimethylamino)propoxy)-4-hydroxy-3,5-diiodophenyl)(2-ethylbenzofuran-3-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a dimethylamino group, a hydroxy group, and a benzofuran moiety, which may contribute to its biological properties.
Pharmacological Properties
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. It has been shown to interact with P-glycoprotein (P-gp), a protein that mediates multidrug resistance in cancer cells. By inhibiting P-gp, the compound potentially enhances the efficacy of chemotherapeutic agents like doxorubicin .
- Neuropharmacological Effects : The dimethylamino group in the structure indicates potential interactions with neurotransmitter systems. Compounds with similar structures have demonstrated antidepressant and anxiolytic effects by inhibiting norepinephrine reuptake and modulating serotonin receptors .
- Antioxidant Properties : The presence of hydroxyl groups in the structure suggests potential antioxidant activity, which could protect cells from oxidative stress—a factor in many diseases including cancer and neurodegenerative disorders.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Drug Efflux : By binding to P-gp, the compound may reduce the efflux of chemotherapeutic drugs from cancer cells, thereby increasing their intracellular concentration and effectiveness .
- Modulation of Neurotransmitter Systems : The dimethylamino group may enhance neurotransmitter levels in the synaptic cleft by inhibiting their reuptake, leading to improved mood and reduced anxiety symptoms .
Study 1: Anticancer Efficacy
A study conducted on human cervical carcinoma cells demonstrated that the compound significantly increased the uptake of doxorubicin by inhibiting P-gp-mediated efflux. The results indicated a 1.5-fold increase in doxorubicin accumulation compared to controls, suggesting its potential as an adjunct therapy in multidrug-resistant cancers .
Study 2: Neuropharmacological Effects
In a separate investigation focusing on antidepressant activity, compounds similar to this compound were evaluated for their ability to inhibit norepinephrine transporters. Results showed significant reductions in immobility in forced swim tests, indicating potential antidepressant effects .
Data Summary
Properties
Molecular Formula |
C22H23I2NO4 |
---|---|
Molecular Weight |
619.2 g/mol |
IUPAC Name |
[2-[3-(dimethylamino)propoxy]-4-hydroxy-3,5-diiodophenyl]-(2-ethyl-1-benzofuran-3-yl)methanone |
InChI |
InChI=1S/C22H23I2NO4/c1-4-16-18(13-8-5-6-9-17(13)29-16)20(26)14-12-15(23)21(27)19(24)22(14)28-11-7-10-25(2)3/h5-6,8-9,12,27H,4,7,10-11H2,1-3H3 |
InChI Key |
PTEDZPPOVWZQDA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3OCCCN(C)C)I)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.